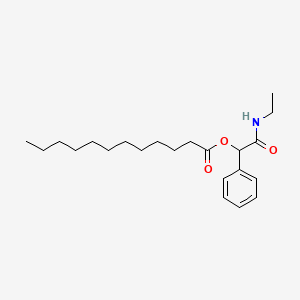
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is a synthetic compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a dodecanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-(ethylamino)-2-oxo-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active components. The ethylamino group may interact with biological receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-2-oxo-1-phenylethyl dodecanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl hexanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl octanoate
Uniqueness
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecanoate ester group provides a longer carbon chain, influencing its solubility and interaction with biological membranes compared to shorter-chain analogs.
Properties
CAS No. |
89881-09-4 |
|---|---|
Molecular Formula |
C22H35NO3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxo-1-phenylethyl] dodecanoate |
InChI |
InChI=1S/C22H35NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24)26-21(22(25)23-4-2)19-16-13-12-14-17-19/h12-14,16-17,21H,3-11,15,18H2,1-2H3,(H,23,25) |
InChI Key |
HUDIZVUDFYIVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C1=CC=CC=C1)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
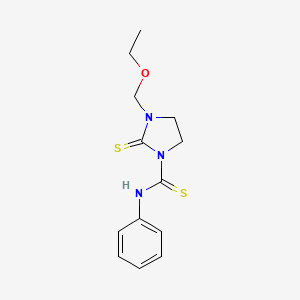
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
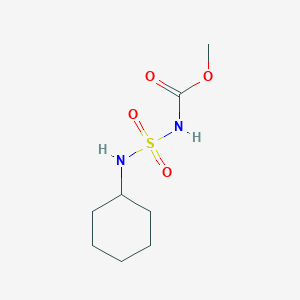
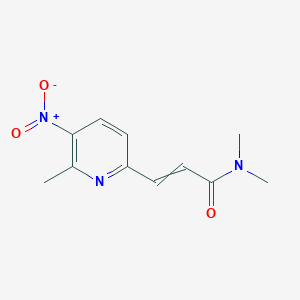
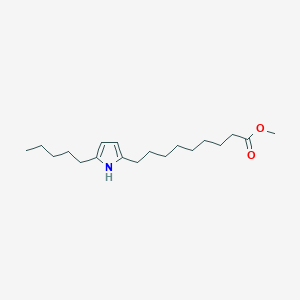
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
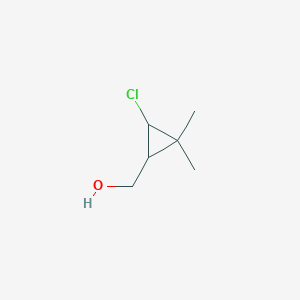
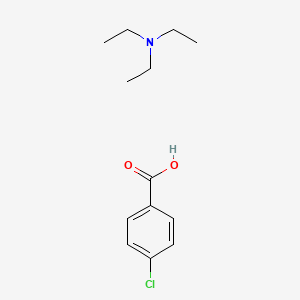
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
